REACTION_CXSMILES
|
C(OC(CO[N:8]=[C:9]([C:14]1[CH:18]=[CH:17][N:16]([CH3:19])[N:15]=1)[C:10]([O:12][CH3:13])=[O:11])=O)C.[H][H]>C(O)C.[Pd]>[NH2:8][CH:9]([C:14]1[CH:18]=[CH:17][N:16]([CH3:19])[N:15]=1)[C:10]([O:12][CH3:13])=[O:11]
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Name
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methyl ethoxycarbonyl-methoxyimino-(1-methyl-pyrazol-3-yl)acetate
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Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)CON=C(C(=O)OC)C1=NN(C=C1)C
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1.1 g
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Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down completely i
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)OC)C1=NN(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |